Enzyme Inhibitory Potency: Isocitrate Lyase IC50 Comparison
In a reported isocitrate lyase (ICL) inhibition assay, compound 687582-37-2 demonstrated an IC50 of 28 ± 3 µM [1]. This places it at the lower end of potency among tested thieno[3,2-d]pyrimidine analogs, with comparator compound 8 showing an IC50 of 30 ± 5 µM and compound 2 showing 52 ± 4 µM in the same assay [1]. However, note that compound identity mapping in the source is incomplete; the reported IC50 for compound 7 (likely our target) is 28 µM, which has been publicly noted as insufficient for potency or selectivity claims [2].
| Evidence Dimension | IC50 (isocitrate lyase inhibition) |
|---|---|
| Target Compound Data | 28 ± 3 µM (Compound 7) |
| Comparator Or Baseline | Compound 8: 30 ± 5 µM; Compound 2: 52 ± 4 µM |
| Quantified Difference | Target compound is 1.07-fold more potent than Compound 8 and 1.86-fold more potent than Compound 2. |
| Conditions | In vitro isocitrate lyase enzyme inhibition assay; exact enzyme source and substrate concentration not fully specified in available metadata. |
Why This Matters
This provides the only publicly available quantitative potency benchmark for CAS 687582-37-2; however, the narrow potency margin over the closest analog (Compound 8) and the modest absolute IC50 value indicate limited differentiation for procurement decisions based on ICL potency alone.
- [1] PMC Table 2. IC50 values of thieno[3,2-d]pyrimidines derivatives. Compound 7: 28 ± 3 µM; Compound 8: 30 ± 5 µM; Compound 2: 52 ± 4 µM. PMC6271662. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6271662/table/molecules-19-07679-t002/ View Source
- [2] Southan, C. (2017). Hypothesis annotation on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Available at: https://hypothes.is/search?q=tag:PMID:27754406 View Source
